N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Overview
Description
N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide: is a versatile chemical compound with unique properties that make it applicable in various fields such as drug development, material sciences, and catalysis. This compound features a benzamide group attached to a butyl chain and a sulfanylidene-2,3-dihydro-1H-imidazol-1-yl moiety, which contributes to its distinctive chemical behavior and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzamide and butylamine as the primary starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as p-toluenesulfonic acid , to facilitate the cyclization.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different alkylated or acylated derivatives can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Its unique properties make it useful in material sciences, such as in the development of new polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-ethyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
N-propyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
N-pentyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Uniqueness: Compared to its analogs, N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide offers a balance of hydrophobicity and reactivity, making it particularly useful in various applications.
Properties
IUPAC Name |
N-butyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-7-15-13(18)11-5-4-6-12(10-11)17-9-8-16-14(17)19/h4-6,8-10H,2-3,7H2,1H3,(H,15,18)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRMBHKFVIBDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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